molecular formula C18H18F2N4O2S B2550189 2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219905-55-1

2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2550189
CAS No.: 1219905-55-1
M. Wt: 392.42
InChI Key: HSCXNGRIGSRDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-methylbenzimidazole core linked to a piperazine ring via a sulfonyl group, which is further substituted with a 2,5-difluorophenyl moiety. Such structural attributes are critical for interactions with biological targets, such as enzymes or receptors, often seen in kinase inhibitors or GPCR modulators .

Properties

IUPAC Name

2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c1-22-16-5-3-2-4-15(16)21-18(22)23-8-10-24(11-9-23)27(25,26)17-12-13(19)6-7-14(17)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCXNGRIGSRDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and neuropharmacological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F2N4O2SC_{18}H_{18}F_{2}N_{4}O_{2}S with a molecular weight of 392.4 g/mol. The structure features a benzo[d]imidazole core with a piperazine moiety substituted by a sulfonyl group and a difluorophenyl ring, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC18H18F2N4O2SC_{18}H_{18}F_{2}N_{4}O_{2}S
Molecular Weight392.4 g/mol
CAS Number1219905-55-1

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Candida albicans. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against these pathogens .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Research has highlighted that benzimidazole derivatives can target essential cellular processes involved in cancer progression. For example, compounds that inhibit tubulin polymerization or target specific kinases have shown promise in preclinical studies. A study indicated that certain benzimidazole derivatives displayed cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine or benzimidazole rings can enhance efficacy .

Neuropharmacological Effects

Recent investigations into the neuropharmacological potential of benzo[d]imidazole derivatives reveal their capability as positive allosteric modulators of GABA-A receptors. This modulation can lead to anxiolytic and anticonvulsant effects, making them candidates for treating neurological disorders . The ability to interact with the α1/γ2 interface of GABA-A receptors suggests that these compounds could provide therapeutic benefits with reduced side effects compared to traditional benzodiazepines.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Anticancer Properties : In vitro tests showed that certain modifications to the benzimidazole structure enhanced cytotoxicity against breast cancer cell lines, indicating a structure-activity relationship that warrants further investigation .
  • Neuropharmacology : A recent publication reported on the development of novel GABA-A receptor modulators based on benzimidazole scaffolds, highlighting their potential in treating anxiety disorders without the sedative effects commonly associated with existing treatments .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Benzimidazole Derivatives

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole ()
  • Structure : Lacks the piperazine-sulfonyl group; features a 4-fluorophenyl substituent directly attached to the benzimidazole.
  • Properties : Reduced solubility due to the absence of a polar sulfonyl group. The fluorophenyl group enhances metabolic resistance but limits hydrogen-bonding interactions compared to the target compound .
  • Activity : Primarily explored for antimicrobial and anticancer applications, with moderate efficacy attributed to the fluorophenyl moiety’s electron-withdrawing effects.
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Derivatives ()
  • Structure : Contains a methylthio (-SMe) group instead of the piperazine-sulfonyl chain.
  • Properties : Higher lipophilicity but lower stability due to the oxidizable thioether group. The target compound’s sulfonyl linkage improves oxidative stability and aqueous solubility .

Piperazine-Linked Benzimidazoles

2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol ()
  • Structure: Piperazine ring linked to benzimidazole with an ethanol substituent.
  • Properties: The hydroxyl group in ethanol enhances solubility but introduces metabolic vulnerability (e.g., glucuronidation). The target compound’s sulfonyl group offers stronger hydrogen-bonding capacity without metabolic liability .
Astemizole ()
  • Structure : Piperidine ring linked to benzimidazole via a fluorobenzyl group.
  • Properties: The fluorobenzyl group increases CNS penetration, but the piperidine ring’s basicity may lead to off-target effects.

Sulfonyl-Containing Analogues

Compound 9c ()
  • Structure : Benzimidazole linked to a triazole-thiazole-acetamide scaffold with a bromophenyl group.
  • The target compound’s difluorophenyl-sulfonyl group balances lipophilicity and steric demands for optimized target engagement .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (LogP) Metabolic Stability Notable Activity Reference
Target Compound Benzimidazole Piperazine-sulfonyl-difluorophenyl 2.1 (estimated) High (fluorine) Kinase inhibition
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole Benzimidazole 4-Fluorophenyl 3.5 Moderate Antimicrobial
Astemizole Benzimidazole Fluorobenzyl-piperidine 4.2 Low (basic piperidine) Antihistamine
Compound 9c () Benzimidazole-triazole Bromophenyl-thiazole 4.8 Low (bromine) Anticancer (docking)

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , involving condensation of 1-methylbenzimidazole precursors with sulfonylated piperazine derivatives under anhydrous conditions .
  • Binding Interactions : Docking studies () suggest that sulfonyl groups enhance binding to hydrophobic pockets in enzymes, while the difluorophenyl group minimizes steric clashes compared to bulkier substituents (e.g., bromophenyl in 9c) .
  • Metabolic Profile: Fluorination at the 2,5-positions of the phenyl ring (target compound) blocks common oxidative metabolic pathways, improving half-life relative to non-fluorinated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.